(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid
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Overview
Description
(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with appropriate aldehydes under acidic conditions to form the benzodioxole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
(2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar naphthalene structure but differs in the functional groups attached.
Naphthopyran Derivatives: These compounds have a similar aromatic structure and are used in various applications, including as molecular switches.
Uniqueness
The uniqueness of (2S)-2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
168032-06-2 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
(2S)-2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21)/t19-/m0/s1 |
InChI Key |
NTSHDLRBEQWVJT-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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